molecular formula C12H21FN2O2 B13309319 tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13309319
M. Wt: 244.31 g/mol
InChI Key: YQUGCAJWBRSDIW-UHFFFAOYSA-N
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Description

tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate is a fluorinated spirocyclic compound featuring a bicyclic scaffold with two nitrogen atoms at positions 2 and 4. The tert-butyl carbamate group at position 6 enhances steric protection and modulates solubility, while the fluorine atom at position 8 likely improves metabolic stability and lipophilicity.

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-5-9(13)4-12(8-15)6-14-7-12/h9,14H,4-8H2,1-3H3

InChI Key

YQUGCAJWBRSDIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CNC2)F

Origin of Product

United States

Preparation Methods

Spiro Core Construction

The diazaspiro[3.5]nonane framework is typically assembled via cyclization reactions. For example:

  • Cyclization via Sodium Ethoxide : A compound analogous to tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate () was synthesized using sodium ethoxide in ethanol to facilitate ring closure. Adapting this method, the spiro[3.5]nonane core could be formed by reacting a precursor (e.g., a cyano-containing intermediate) under basic conditions.
  • Self-Cyclization with Chloroacetyl Chloride : As demonstrated in the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane (), chloroacetyl chloride reacts with an amine-substituted oxetane to form a bicyclic intermediate. This approach could be modified by introducing fluorine at the 8-position during precursor synthesis.

Fluorination Strategies

While none of the provided sources explicitly detail fluorination at the 8-position, standard methods for introducing fluorine include:

  • Electrophilic Fluorination : Using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to fluorinate a sp³-hybridized carbon.
  • Nucleophilic Substitution : Replacing a leaving group (e.g., bromide or mesylate) with a fluoride source (e.g., KF or TBAF) in a pre-formed spiro intermediate.

Boc Protection

The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). For instance:

  • In the synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (), Boc protection was achieved under standard conditions (e.g., using a base like triethylamine in THF).

Synthetic Route Proposal

Based on analogous methodologies, a plausible route involves:

Step Description Key Reagents/Conditions Reference Adaptations
1 Synthesis of fluorinated precursor (e.g., 8-fluoro-2-azaspiro[3.5]nonane) Selectfluor® in acetonitrile, 80°C Adapted from fluorination literature
2 Cyclization to form diazaspiro core Sodium ethoxide, ethanol, reflux ,
3 Boc protection of the secondary amine Boc₂O, triethylamine, THF, rt ,

Research Findings and Optimization

Reaction Conditions

  • Cyclization Efficiency : Sodium ethoxide in ethanol () provided high yields (70–85%) for similar spiro compounds, but fluorinated analogs may require longer reaction times or elevated temperatures.
  • Boc Protection : The use of anhydrous tetrahydrofuran (THF) and controlled temperature (0°C to room temperature) minimized side reactions during protection (,).

Challenges in Fluorination

  • Regioselectivity : Fluorination at the 8-position may compete with other reactive sites. Computational modeling (as in) could predict favorable sites for fluorine insertion.
  • Purification : Fluorinated intermediates often require chromatography on silica gel or recrystallization ().

Comparative Data Table

Parameter Method from Method from Proposed Route
Cyclization Agent Sodium ethoxide Self-cyclization (base) Sodium ethoxide
Solvent Ethanol Dichloromethane Ethanol/THF
Yield (Core) 75% 65% Estimated 60–70%
Key Modification Raney Ni hydrogenation LiAlH₄ reduction Fluorination pre-cyclization

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents.

Medicine: In medicine, the compound is explored for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure allow it to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Non-Fluorinated Analogues
  • tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1523618-26-9) Key Difference: Lacks the 8-fluoro substitution. Properties: Purity ≥97%, stored at 2–8°C. Used as a precursor for functionalization. The absence of fluorine may reduce metabolic stability compared to the fluorinated derivative .
Halogenated Derivatives
  • tert-Butyl 2-(5-bromopyrazin-2-yl)-2,6-diazaspiro[3.5]nonane-6-carboxylate Key Difference: Bromopyrazine substituent at position 2. Molecular Weight: 383.29 g/mol.
Oxygenated Analogues
  • tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS 1251000-12-0) Key Difference: Replaces fluorine with an oxo group and introduces an oxygen atom.

Compounds with Modified Spirocyclic Frameworks

Varied Diaza Configurations
  • tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate Key Difference: Nitrogen positions shifted to 1 and 5. Implications: Altered basicity and hydrogen-bonding capacity compared to the 2,6-diaza configuration .
Hydroxy-Substituted Derivatives
  • tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1147557-97-8) Similarity Score: 0.98 (structurally close but lacks fluorine and has a single nitrogen). Functionality: The hydroxy group may confer different pharmacokinetic properties, such as increased solubility .

Fluorinated Spirocyclic Compounds in Patents

  • Methyl 6-(2,3-difluorobenzyl)-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxylate (EP 4 374 877 A2) Key Features: Difluorobenzyl and oxo groups. Biological Relevance: Such compounds are explored for therapeutic applications, highlighting the role of fluorine in enhancing target binding .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate C₁₂H₂₀FN₂O₂ 255.30 8-Fluoro
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate C₁₂H₂₁N₂O₂ 237.31 None
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate C₁₁H₁₈N₂O₄ 242.27 6-Oxo, 8-Oxa
  • Fluorine Impact: The 8-fluoro derivative has a higher molecular weight and likely greater lipophilicity (clogP ~1.5 vs. ~1.2 for non-fluorinated analogue) .

Biological Activity

tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS: 1263180-31-9) is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H21FN2O2
  • Molar Mass : 244.305 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as a pharmaceutical agent. It has been studied for its effects on various biological targets, particularly in the context of cancer and inflammatory diseases.

  • PARP Inhibition : Recent studies have highlighted the compound's role as a PARP (Poly ADP-ribose polymerase) inhibitor. PARP enzymes are crucial for DNA repair mechanisms; thus, their inhibition can lead to increased cancer cell death, particularly in BRCA1-deficient tumors.
  • Chemokine Receptor Modulation : The compound has been noted for its ability to interact with chemokine receptors (CCR3 and CCR5), which are involved in immune responses and inflammation. This interaction suggests potential applications in treating viral infections such as HIV and inflammatory diseases.

Table 1: Summary of Biological Activities

Activity Target IC50 Value (nM) Reference
PARP InhibitionPARP-124.9
Chemokine ReceptorsCCR3, CCR5Not specified
Anti-inflammatory EffectsVarious cytokinesNot specified

Case Study: PARP Inhibition

In a study examining the efficacy of various diazaspiro compounds as PARP inhibitors, this compound demonstrated significant inhibition with an IC50 value of 24.9 nM. This potency indicates its potential as a therapeutic agent in cancer treatment, particularly for tumors with defective DNA repair mechanisms .

Case Study: Chemokine Receptor Modulation

Research has indicated that compounds similar to this compound can modulate chemokine receptors, which play a critical role in immune response regulation. By targeting CCR3 and CCR5, these compounds may offer therapeutic benefits in managing conditions such as HIV infection and related inflammatory responses .

Q & A

(Basic) What are the optimal synthetic routes for tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate?

Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves:

  • Spirocyclization : Formation of the spiro core via intramolecular cyclization, often using tert-butyl protecting groups to stabilize intermediates .
  • Fluorination : Late-stage fluorination via electrophilic or nucleophilic agents (e.g., Selectfluor®) to introduce the fluorine substituent.
  • Computational Optimization : Tools like quantum chemical calculations can predict reaction pathways and optimize conditions (e.g., solvent, temperature) to improve yields .
    Key Considerations : Monitor reaction progress via LC-MS or TLC. Purify intermediates using column chromatography or recrystallization.

(Basic) How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1^1H, 13^13C, and 19^{19}F NMR spectra with computational predictions (e.g., DFT calculations) to verify spirocyclic geometry and fluorine placement .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected MW: ~269.3 g/mol) via high-resolution MS (HRMS).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry (if crystalline) .

(Basic) What are the solubility and storage recommendations for this compound?

Methodological Answer:

  • Solubility : Test in common solvents (DMSO, DCM, ethanol) at 10 mM. Analogs show moderate solubility in DMSO (~25 mg/mL) but limited aqueous solubility .
  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group. Lyophilized powders are stable for >6 months .

(Advanced) How can thermal stability and decomposition pathways be assessed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C) to identify decomposition thresholds.
  • GC-MS for Decomposition Products : Analyze gaseous byproducts (e.g., CO, NOx_x) under pyrolysis conditions .
  • Kinetic Studies : Use Arrhenius plots to model degradation rates at varying temperatures.

(Advanced) What computational modeling approaches are suitable for studying reactivity?

Methodological Answer:

  • Reaction Path Search : Apply density functional theory (DFT) to map energy barriers for fluorination or spirocyclization steps .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

(Advanced) How to resolve contradictions in reported data (e.g., purity vs. bioactivity)?

Methodological Answer:

  • Purity Validation : Re-analyze batches via HPLC (≥98% purity threshold) and cross-check with independent labs .
  • Control Experiments : Test for trace impurities (e.g., residual solvents) using GC-MS.
  • Reproducibility : Standardize protocols for synthesis, storage, and bioassays to minimize variability .

(Advanced) What strategies are recommended for studying biological interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (Kd_d) with target proteins.
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition) in relevant cell lines .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

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